molecular formula C31H38N6O4S2 B11217250 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-butylacetamide)

2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-butylacetamide)

Cat. No.: B11217250
M. Wt: 622.8 g/mol
InChI Key: XGKMWIXMAIWWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple quinazolinone and sulfanyl groups

Preparation Methods

The synthesis of N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the quinazolinone intermediates. These intermediates are then reacted with butylcarbamoyl methyl sulfanyl groups under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and quinazolinone groups play a crucial role in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and sulfanyl-containing molecules. Compared to these, N-BUTYL-2-({3-[3-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PROPYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C31H38N6O4S2

Molecular Weight

622.8 g/mol

IUPAC Name

N-butyl-2-[3-[3-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C31H38N6O4S2/c1-3-5-16-32-26(38)20-42-30-34-24-14-9-7-12-22(24)28(40)36(30)18-11-19-37-29(41)23-13-8-10-15-25(23)35-31(37)43-21-27(39)33-17-6-4-2/h7-10,12-15H,3-6,11,16-21H2,1-2H3,(H,32,38)(H,33,39)

InChI Key

XGKMWIXMAIWWDV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCCN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCCCC

Origin of Product

United States

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